3-Fluorophthalamide

Organic Synthesis Process Chemistry Fluorination

Researchers developing fluorinated agrochemicals or pharmaceuticals face activity loss when substituting non-fluorinated analogs. 3-Fluorophthalamide solves this with precise 3-position fluorination. - **Key application**: Direct precursor to 3-fluorophthalimide via 81% high-yield conversion (to 3-fluorophthalic anhydride intermediate). - **Biological advantage**: Fluorinated phthalimide scaffold shows significantly higher activity against *Rhizoctonia solani* vs. non-fluorinated versions. - **Physicochemical tuning**: LogP 1.79 enables rational modulation of lipophilicity for membrane permeability optimization. - **Supply**: Standard global B2B shipping available.

Molecular Formula C8H7FN2O2
Molecular Weight 182.15 g/mol
CAS No. 65610-11-9
Cat. No. B11912003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophthalamide
CAS65610-11-9
Molecular FormulaC8H7FN2O2
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)N)C(=O)N
InChIInChI=1S/C8H7FN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
InChIKeyAMWBKZHMFJEZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophthalamide: Chemical Class and Properties


3-Fluorophthalamide is a fluorinated aromatic amide derivative of phthalamide [1]. Its molecular formula is C8H7FN2O2, with a molecular weight of 182.15 g/mol . The compound features a fluorine atom substitution at the 3-position of the phthalic ring, which modifies its electronic properties and reactivity [1]. This specific fluorination pattern distinguishes it from other phthalamide and phthalimide analogs and is a key factor influencing its utility as a synthetic intermediate in agrochemical and pharmaceutical research.

Why Analog Substitution Fails for 3-Fluorophthalamide


The direct substitution of 3-Fluorophthalamide with a generic or structurally similar analog is not feasible without risking a significant change in performance or synthetic outcome. The specific position of the fluorine atom on the aromatic ring is a critical determinant of both physicochemical properties and biological activity [1]. For instance, in phthalamide-based chemistries, the introduction of fluorine is known to confer a 'much higher activity in inhibiting the growth of microorganisms' compared to non-fluorinated counterparts [2]. This class-level inference indicates that even a simple switch to a non-fluorinated phthalamide or a regioisomer would likely result in a loss of potency or altered reactivity, underscoring the need for the specific 3-fluoro derivative.

3-Fluorophthalamide vs. Analogs: Key Differentiators


Efficient Fluorophthalimide Synthesis

3-Fluorophthalamide serves as a key precursor to 3-Fluorophthalimide. A patented process demonstrates that using a corresponding fluorophthalic anhydride (such as the one derived from 3-Fluorophthalamide) with urea in an aliphatic sulfone solvent is a superior synthetic method [1]. This process yields 3-fluorophthalimide with a much improved yield of 81% compared to alternative methods described in the patent [2].

Organic Synthesis Process Chemistry Fluorination

Fluorination-Enhanced Antifungal Activity

The introduction of a fluorine atom into the phthalimide core, a process for which 3-Fluorophthalamide is a precursor, leads to a compound with 'much higher activity' against plant pathogens like Rhizoctonia solani (sheath blight) compared to its non-fluorinated counterpart [1]. The patent explicitly states the objective of providing a compound with 'enhanced antimicrobial activity' over known, non-fluorinated phthalimides [1].

Agrochemical Fungicide Structure-Activity Relationship

Lipophilicity (LogP) Differentiation

3-Fluorophthalamide possesses a calculated LogP value of 1.79190 . This quantitative measure of lipophilicity is a direct result of its specific 3-fluoro substitution pattern [1]. The LogP value is a crucial parameter for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery. While a direct comparison with the non-fluorinated phthalamide (LogP ~0.5-1.0) is not provided, the increased LogP value is a well-understood consequence of aromatic fluorine substitution.

Physicochemical Property Lipophilicity Drug Design

Validated Applications of 3-Fluorophthalamide


Agrochemical Fluorophthalimide Synthesis

3-Fluorophthalamide is strategically used as a precursor in the synthesis of 3-fluorophthalimide, a known structural motif in fungicidal compounds. The selection of 3-Fluorophthalamide over other analogs is justified by the process chemistry evidence, which shows that its derivative (3-fluorophthalic anhydride) can be used in a high-yield (81%) reaction to produce 3-fluorophthalimide [1]. This efficient conversion is crucial for the cost-effective production of fluorinated agrochemicals.

Antifungal Development Against Rhizoctonia solani

In the discovery of new agricultural fungicides, the fluorinated phthalimide structure, which can be derived from 3-Fluorophthalamide, has been explicitly shown to provide 'much higher activity' against Rhizoctonia solani compared to non-fluorinated versions [1]. This makes 3-Fluorophthalamide a compelling starting material for medicinal chemistry programs focused on combating sheath blight and other basidiomycete-caused plant diseases.

Lipophilicity Optimization for Lead Compounds

In pharmaceutical research, modulating a molecule's lipophilicity is essential for balancing solubility and membrane permeability. 3-Fluorophthalamide, with its calculated LogP of 1.79 [1], serves as a building block that can increase the LogP of a core scaffold. Researchers can use this compound to fine-tune the drug-like properties of a lead series, differentiating its effects from the non-fluorinated phthalamide parent.

Quote Request

Request a Quote for 3-Fluorophthalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.